molecular formula C8H10NO4PS B14528485 Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate CAS No. 62308-06-9

Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate

Cat. No.: B14528485
CAS No.: 62308-06-9
M. Wt: 247.21 g/mol
InChI Key: YHUBTHSJALLZPX-UHFFFAOYSA-N
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Description

Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [hydroxy(phenoxy)phosphorothioyl]carbamate typically involves the reaction of a phenol derivative with a phosphorothioyl chloride, followed by the introduction of a carbamate group. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphine oxides .

Mechanism of Action

The mechanism of action of methyl [hydroxy(phenoxy)phosphorothioyl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [hydroxy(phenoxy)phosphorothioyl]carbamate
  • Propyl [hydroxy(phenoxy)phosphorothioyl]carbamate
  • Butyl [hydroxy(phenoxy)phosphorothioyl]carbamate

Uniqueness

Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

CAS No.

62308-06-9

Molecular Formula

C8H10NO4PS

Molecular Weight

247.21 g/mol

IUPAC Name

methyl N-[hydroxy(phenoxy)phosphinothioyl]carbamate

InChI

InChI=1S/C8H10NO4PS/c1-12-8(10)9-14(11,15)13-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11,15)

InChI Key

YHUBTHSJALLZPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NP(=S)(O)OC1=CC=CC=C1

Origin of Product

United States

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